molecular formula C13H20N2O3 B179249 tert-Butyl 2-(4-methoxybenzyl)hydrazinecarboxylate CAS No. 150767-02-5

tert-Butyl 2-(4-methoxybenzyl)hydrazinecarboxylate

Cat. No. B179249
M. Wt: 252.31 g/mol
InChI Key: LAAOJPYAGIBKBK-UHFFFAOYSA-N
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Patent
US07897600B2

Procedure details

Add 10% palladium on carbon (water wet, 20 g) slurried in EA (100 mL) to a sealed pressure reactor via vacuum transfer. Rinse transfer line with a minimal amount of EA. Charge (E)-tert-butyl 2-(4-methoxybenzylidene)hydrazinecarboxylate (320 g, 1.28 mol) dissolved in tetrahydrofuran (THF, 1000 mL) via vacuum transfer and rinse line with a minimal amount of THF. Pressurize the reactor to 50 PSI with H2 and mix the contents of the reactor at 20±10° C. Continue the reaction, maintaining the hydrogen pressure at 50 PSI, until no further hydrogen uptake is observed. Filter the reaction solution to remove the catalyst and wash the catalyst filter-cake with THF (500 mL). Add the wash to the reaction filtrate. Concentrate the solution in vacuo to obtain the title compound (337 g, 86%) as an oil. 1H NMR (400 MHz, DMSO-d6) δ 8.1-8.3 (s, 1H), 7.1-7.3 (d, 2H), 6.8-6.9 (d, 2H), 4.4-4.6 (bs, 1H), 3.7-3.8 (s, 2H), 3.6-3.7 (s, 3H), 1.3-1.5 (s, 9H).
Quantity
320 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
20 g
Type
catalyst
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five
Yield
86%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:18]=[CH:17][C:6](/[CH:7]=[N:8]/[NH:9][C:10]([O:12][C:13]([CH3:16])([CH3:15])[CH3:14])=[O:11])=[CH:5][CH:4]=1.[H][H]>[Pd].CC(=O)OCC.O1CCCC1>[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]([CH2:7][NH:8][NH:9][C:10]([O:12][C:13]([CH3:14])([CH3:16])[CH3:15])=[O:11])=[CH:17][CH:18]=1

Inputs

Step One
Name
Quantity
320 g
Type
reactant
Smiles
COC1=CC=C(\C=N\NC(=O)OC(C)(C)C)C=C1
Name
Quantity
1000 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Four
Name
Quantity
20 g
Type
catalyst
Smiles
[Pd]
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
CC(OCC)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
Rinse transfer line with a minimal amount of EA
WASH
Type
WASH
Details
rinse line with a minimal amount of THF
ADDITION
Type
ADDITION
Details
mix the contents of the reactor at 20±10° C
CUSTOM
Type
CUSTOM
Details
the reaction
FILTRATION
Type
FILTRATION
Details
Filter the reaction solution
CUSTOM
Type
CUSTOM
Details
to remove the catalyst
WASH
Type
WASH
Details
wash the catalyst
FILTRATION
Type
FILTRATION
Details
filter-cake with THF (500 mL)
ADDITION
Type
ADDITION
Details
Add the
WASH
Type
WASH
Details
wash to the reaction filtrate
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate the solution in vacuo

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(CNNC(=O)OC(C)(C)C)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 337 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 104.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.